Bisindolylmaleimide VIII is classified as a synthetic organic compound belonging to the bisindolylmaleimide class. It was first described in the scientific literature in the early 1990s and has since been studied extensively for its biological activities, particularly in relation to cancer treatment and apoptosis induction . The compound's molecular formula is with a molecular weight of 458.6 g/mol .
The synthesis of bisindolylmaleimide VIII involves several key steps, primarily through the condensation of indole derivatives with maleimides. A notable synthetic route includes the use of indole-3-acetamides and methyl indole-3-glyoxylates under basic conditions.
These methods highlight the versatility and efficiency in synthesizing bisindolylmaleimides, allowing for modifications that can enhance biological activity.
The molecular structure of bisindolylmaleimide VIII features two indole rings connected through a maleimide moiety. This unique structure contributes to its biological activity, particularly its ability to bind selectively to protein kinase C isoforms.
CC(=O)O.CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN
, which encapsulates its complex structure .Bisindolylmaleimide VIII participates in various chemical reactions, primarily involving its interaction with protein kinases. Its mechanism often includes binding to the active sites of these enzymes, inhibiting their activity.
The mechanism by which bisindolylmaleimide VIII exerts its effects primarily involves competitive inhibition of protein kinase C. By binding to the enzyme's active site, it prevents substrate phosphorylation, thereby disrupting downstream signaling pathways critical for cell survival and proliferation.
Bisindolylmaleimide VIII exhibits several notable physical and chemical properties that contribute to its functionality:
Property | Value |
---|---|
Purity | >98% |
Solubility | Soluble in DMSO or water |
Molecular Weight | 458.6 g/mol |
Melting Point | Not specified |
CAS Number | 138516-31-1 |
These properties are essential for understanding how bisindolylmaleimide VIII can be utilized in laboratory settings and therapeutic applications.
The applications of bisindolylmaleimide VIII span various fields, particularly in biomedical research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2